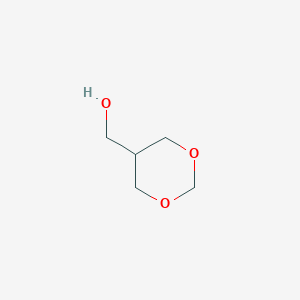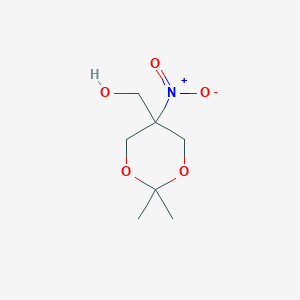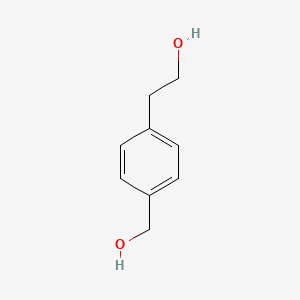
2-(4-(Hydroxymethyl)phenyl)ethanol
Vue d'ensemble
Description
2-(4-(Hydroxymethyl)phenyl)ethanol is a chemical compound with the CAS Number: 4866-85-7. It has a molecular weight of 152.19 . It is also known by its IUPAC name 2-(4-(hydroxymethyl)phenyl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2 . This indicates that the compound has a specific arrangement of atoms and bonds. Unfortunately, the specific geometric parameters such as bond angles, bond lengths, and dihedral angles are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .Applications De Recherche Scientifique
Extraction and Purification
2-(4-Hydroxymethyl)phenyl)ethanol, found in olive mill wastewater, has been studied for its extraction from aqueous solutions using emulsion liquid membranes. This research investigated the impact of additives in the membrane phase on solute permeation, providing insights into the physical and reactive extraction of this compound (Reis et al., 2006).
Controlled Release in Packaging
In the field of food packaging, 2-(4-Hydroxymethyl)phenyl)ethanol has been incorporated into chitosan films to develop controlled-release packaging. This is significant due to its bacteriostatic, antifungal properties, and fragrance. The inclusion complexes with cyclodextrins in these films aid in stabilizing and controlling the release of 2-(4-Hydroxymethyl)phenyl)ethanol, enhancing the shelf-life and safety of packaged foods (Zarandona et al., 2020).
Industrial Synthesis
The compound has been a focus in the field of chemical synthesis, particularly in the production of perfumes, soaps, and detergents. A study highlights the selective hydrogenation of styrene oxide to 2-phenyl ethanol using a polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide, demonstrating a cleaner, greener process (Yadav & Lawate, 2011).
Biocatalytic Production
In pharmaceutical manufacturing, there's significant interest in the enantiopure production of related compounds like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. This compound, important as a pharmaceutical intermediate, has been produced via biocatalytic processes using recombinant E. coli, showing high enantioselectivity and efficiency. This research contributes to the development of more sustainable pharmaceutical production methods (Chen et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Hydroxymethyl)phenyl)ethanol . For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Furthermore, individual factors, such as genetic variations, age, and health status, can influence the compound’s pharmacokinetics and its effects on the body.
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYDLFCWCDMSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625554 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4866-85-7 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


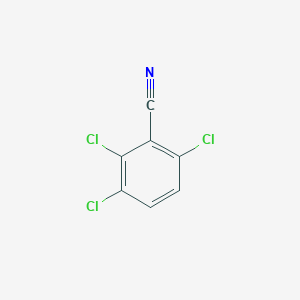

![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)

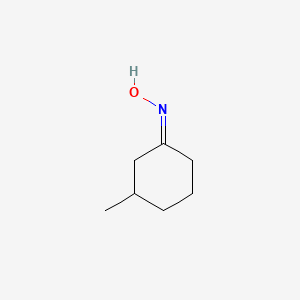
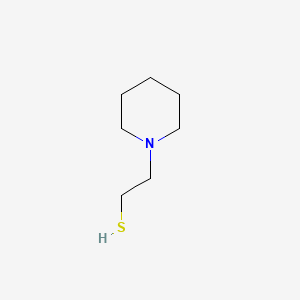
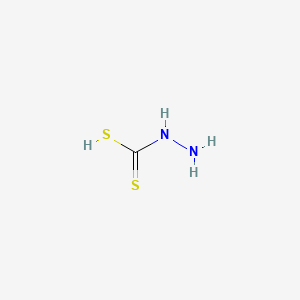

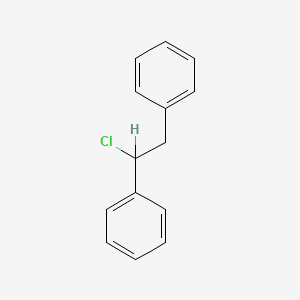
![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
